molecular formula C27H34O6Si B587794 O-tert-Butyl-dimethylsilyl Curcumin CAS No. 911292-36-9

O-tert-Butyl-dimethylsilyl Curcumin

Cat. No.: B587794
CAS No.: 911292-36-9
M. Wt: 482.648
InChI Key: KPRYTYUNXLXTGY-QHKWOANTSA-N
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Description

Contextualizing Curcumin (B1669340) and the Rationale for Chemical Derivatization

Curcumin, a polyphenolic compound extracted from the rhizome of the Curcuma longa plant, is known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. mdpi.commdpi.comresearchgate.net The structure of curcumin features two phenolic rings connected by an α,β-unsaturated β-diketone moiety. mdpi.comijcce.ac.ir However, the therapeutic application of natural curcumin is significantly hampered by several inherent physicochemical limitations.

The primary challenges associated with curcumin include its low chemical stability, poor water solubility, and consequently, low bioavailability after oral administration. mdpi.comencyclopedia.pub Curcumin is a hydrophobic molecule, largely insoluble in water, but soluble in organic solvents like dimethylsulfoxide (DMSO), ethanol, and acetone. mdpi.comencyclopedia.pub It undergoes rapid metabolism in the liver and is quickly eliminated from the body, which restricts its effectiveness. mdpi.comencyclopedia.pub These limitations have prompted researchers to explore chemical modifications of the curcumin molecule to create derivatives with improved pharmacological profiles. mdpi.com The goal of such derivatization is to enhance stability, increase solubility, and improve bioavailability, thereby augmenting its therapeutic potential for research purposes. mdpi.comijcce.ac.ir

The Role of Silylation in Modifying Curcumin’s Molecular Profile for Research Applications

Silylation is a chemical modification technique that involves the introduction of a silicon-containing group, in this case, a tert-butyl-dimethylsilyl group, to a molecule. In the context of curcumin, silylation targets the hydroxyl (-OH) groups on the phenolic rings. This process has been investigated as a strategy to overcome the inherent limitations of the parent compound.

Overview of O-tert-Butyl-dimethylsilyl Curcumin as a Subject of Academic Inquiry

This compound is recognized as a commercially available metabolite or derivative of curcumin intended for research applications. mdpi.comencyclopedia.pub This specific modification makes the compound a valuable tool in various fields of chemical and biological research. The deuterated form, this compound-d6, is also available and used as a tracer for quantification in drug development studies. medchemexpress.commedchemexpress.com

Academic inquiry into silylated curcumin derivatives focuses on leveraging their enhanced stability. These derivatives are used in studies to explore the biological mechanisms of curcumin without the confounding factor of rapid degradation. The improved properties allow for a more accurate investigation of its interactions with cellular targets and signaling pathways. ijcce.ac.ir

Compound Data Tables

Below are tables detailing the properties of a related curcumin derivative and a list of compounds mentioned in this article.

Table 1: Properties of Di-(tert-butyl-dimethylsilyl) curcumin

Property Value
CAS Number 1134639-23-8
Synonyms Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin
Chemical Name (1E,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]hepta-1,6-diene-3-5-diol
Product Category Curcumin Impurities

Data sourced from publicly available information for a closely related di-silylated curcumin compound. clearsynth.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
Curcumin
Di-(tert-butyl-dimethylsilyl) curcumin
This compound-d6
Dimethylsulfoxide (DMSO)
Ethanol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E,6E)-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O6Si/c1-27(2,3)34(6,7)33-24-15-11-20(17-26(24)32-5)9-13-22(29)18-21(28)12-8-19-10-14-23(30)25(16-19)31-4/h8-17,30H,18H2,1-7H3/b12-8+,13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYTYUNXLXTGY-QHKWOANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747250
Record name (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911292-36-9
Record name (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Studies of O Tert Butyl Dimethylsilyl Curcumin and Analogs

Molecular Modeling and Docking Simulations for Intermolecular Interactions

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as a curcumin (B1669340) derivative, might interact with a biological target, typically a protein. These computational techniques are instrumental in drug discovery and development, offering predictions of binding affinities and modes of interaction that can guide further experimental work.

In studies involving curcumin and its analogs, molecular docking has been employed to investigate their potential as inhibitors for a variety of protein targets. For instance, research has shown that curcumin derivatives can dock into the active sites of enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2) utrgv.eduresearchgate.netrasayanjournal.co.in. The primary goal of these simulations is to determine the binding energy, which indicates the strength of the interaction, and to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The modification of curcumin with a bulky O-tert-Butyl-dimethylsilyl group would be expected to significantly alter its docking profile. The increased steric hindrance and altered electronic properties of the silyl (B83357) ether would influence how the molecule fits into a protein's binding pocket and the types of non-covalent interactions it can form. While specific data for O-tert-Butyl-dimethylsilyl Curcumin is not available, the general principles of molecular docking suggest that this modification could either enhance or diminish its binding affinity for a given target, depending on the topology and chemical nature of the binding site.

Table 1: Representative Binding Energies of Curcumin Analogs with Various Protein Targets from Molecular Docking Studies.
Curcumin AnalogProtein TargetBinding Energy (kcal/mol)
CurcuminCyclin-Dependent Kinase 2 (CDK2)-7.80
Kurkumod 23Cyclin-Dependent Kinase 2 (CDK2)-9.15
Kurkumod 24Cyclin-Dependent Kinase 2 (CDK2)-9.36
Disalicyloyl curcuminMDV DNA polymerase-12.66
Ferrocenyl curcuminMDV DNA polymerase-11.04

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into a molecule's stability, reactivity, and various electronic properties. For curcumin and its analogs, DFT has been used to study their keto-enol tautomerism, antioxidant potential, and the distribution of electron density.

Studies have shown that the enol form of curcumin is generally more stable than the keto form, a finding supported by DFT calculations that show a lower total energy for the enol tautomer. This stability is often attributed to the presence of an intramolecular hydrogen bond in the enol form. The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

The introduction of an O-tert-Butyl-dimethylsilyl group would undoubtedly affect the electronic landscape of the curcumin molecule. The silyl group is known to be electron-donating, which could influence the electron density distribution across the curcumin backbone. DFT analysis of this compound would be able to precisely quantify these changes, providing predictions about its reactivity, stability, and antioxidant capacity compared to the parent curcumin molecule.

Table 2: Calculated Electronic Properties of Curcumin Isomers from DFT Studies.
PropertyKetone FormEnol Form
Total Energy (a.u.)-1263.9225-1263.9147
HOMO Energy (eV)-6.01-5.87
LUMO Energy (eV)-2.45-2.39
Energy Gap (eV)3.563.48

In Silico Approaches for Predicting Molecular Behavior and Interactions

Beyond molecular docking and DFT, a range of other in silico methods are utilized to predict the molecular behavior and interactions of drug candidates. These include Quantitative Structure-Activity Relationship (QSAR) studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For curcumin analogs, QSAR studies could be used to predict their activity against a particular target based on various molecular descriptors.

ADMET prediction is a crucial in silico tool that helps to assess the drug-likeness of a compound. These predictions are based on computational models that estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. For curcumin, which is known for its poor bioavailability, in silico ADMET studies of its derivatives are particularly important. The silylation of curcumin to form this compound would likely increase its lipophilicity, which could, in turn, affect its absorption and distribution properties. In silico ADMET predictions would be essential to evaluate whether this modification leads to a more favorable pharmacokinetic profile.

Table 3: Predicted ADME Properties of Curcumin-Modified Conjugates (CMCs).
CompoundDock ScoreBinding Energy (kJ/mol)Ligand Efficiency
Curcumin-29.24-240.22
CMC1-31.42-34.510.31
CMC2-39.21-45.620.35
CMC3-34.17-39.270.32
CMC4-33.45-40.150.31
CMC5-36.98-42.580.33
CMC6-28.79-43.190.34

Preclinical Biological and Mechanistic Investigations of O Tert Butyl Dimethylsilyl Curcumin

Modulation of Cellular Signaling Pathways and Molecular Targets in In Vitro Systems

The introduction of a tert-butyldimethylsilyl group to the curcumin (B1669340) structure is theorized to enhance its lipophilicity, which may, in turn, influence its interaction with cellular membranes and intracellular targets. pnu.ac.ir This modification is anticipated to modulate the well-documented biological activities of its parent compound, curcumin.

Regulation of Inflammatory Mediators and Transcriptional Factors (e.g., NF-κB)

Evaluation of Cellular Oxidative Stress Responses and Antioxidant Mechanisms

The antioxidant properties of curcumin are well-established. encyclopedia.pub Some vendor-supplied information suggests that OTBDMS-Curcumin possesses antioxidant activity, as demonstrated by a high scavenging capacity in the DPPH assay. However, detailed, peer-reviewed studies quantifying its antioxidant potential and investigating its impact on cellular antioxidant response mechanisms are lacking. Research on other lipophilic curcumin derivatives has indicated that modifications can enhance antioxidant efficacy in lipid environments. mdpi.com

Effects on Cellular Proliferation and Apoptosis in Specific Cell Lines

Limited, non-peer-reviewed data suggests that OTBDMS-Curcumin may induce apoptosis and cause cell cycle arrest in specific cancer cell lines. For instance, it has been reported to induce apoptosis in B16 melanoma cells with an IC50 of 10 µM and cause G2/M phase cell cycle arrest in MCF-7 breast cancer cells with an IC50 of 15 µM. Curcumin itself is known to induce apoptosis in various cancer cell lines through multiple pathways, including those involving MAPK signaling and oxidative stress. nih.govbrieflands.com However, dedicated studies on the specific apoptotic pathways triggered by OTBDMS-Curcumin are required for a complete understanding.

Impact on Cellular Differentiation Processes (e.g., osteoclastogenesis, chondrogenesis)

There is a significant gap in the scientific literature regarding the specific effects of OTBDMS-Curcumin on cellular differentiation processes such as osteoclastogenesis and chondrogenesis. While the parent compound, curcumin, has been shown to inhibit osteoclastogenesis and influence chondrogenic differentiation, it is unknown if or how the silyl (B83357) modification of OTBDMS-Curcumin alters these activities. clockss.org

Mechanistic Explorations in Preclinical Disease Models (In Vitro)

Studies in Cancer Cell Biology and Related Pathways

While there are computational studies that have included Di-(tert-Butyl-dimethylsilyl) Curcumin, a related compound, in virtual screenings against cancer-related targets like DNA polymerase, specific in vitro experimental studies focusing on the mechanistic role of OTBDMS-Curcumin in cancer cell biology are not widely published. nih.gov The anticancer activities of curcumin are extensively documented and involve the modulation of numerous signaling pathways, including Wnt/β-catenin, PI3K/Akt, and MAPK. researchgate.net The extent to which silylation in OTBDMS-Curcumin affects these pathways remains an area for future research.

Investigations in Neurobiology Models for Neuroprotective Mechanisms

The neuroprotective potential of curcumin and its derivatives, including O-tert-Butyl-dimethylsilyl Curcumin, has been a subject of significant research interest. nih.govencyclopedia.pubresearchgate.net Studies have explored its mechanisms in various neurodegenerative disease models, such as Parkinson's disease. nih.govencyclopedia.pub The neuroprotective effects are largely attributed to its anti-inflammatory, antioxidant, free-radical scavenging, and mitochondrial-protecting properties. nih.govresearchgate.net

One of the key mechanisms identified is the ability of curcumin to modulate inflammatory pathways in the brain. researchgate.net For instance, it has been shown to inhibit the activation of microglia and astrocytes, which are immune cells in the central nervous system that contribute to neuroinflammation. nih.gov Furthermore, curcumin can downregulate the production of pro-inflammatory cytokines. nih.gov

From an antioxidant perspective, the chemical structure of curcumin, featuring phenolic and methoxy (B1213986) groups on the benzene (B151609) rings and a β-diketone moiety, is crucial for its free radical scavenging activity. nih.gov It can also enhance the activity of endogenous antioxidant enzymes. nih.gov

Research has also highlighted curcumin's role in promoting neuronal regeneration by influencing signaling pathways like the Trk/PI3K cascade and increasing levels of brain-derived neurotrophic factor (BDNF). encyclopedia.pub Additionally, it has been found to interact with α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChR), suggesting a potential role in cholinergic anti-inflammatory pathways. nih.govresearchgate.net In models of Parkinson's disease, curcumin has demonstrated the ability to protect against the loss of tyrosine hydroxylase (TH)-positive neurons and maintain levels of striatal dopamine (B1211576) and its metabolites. nih.govencyclopedia.pub

Interactive Table: Key Neuroprotective Mechanisms of Curcumin Derivatives

MechanismDescriptionKey Molecular Targets/Pathways
Anti-inflammatory Reduces inflammation in the central nervous system.Microglia, Astrocytes, Pro-inflammatory cytokines
Antioxidant Scavenges free radicals and enhances endogenous antioxidant defenses.Phenolic groups, Methoxy groups, β-diketone moiety
Neuronal Regeneration Promotes the growth and survival of neurons.Trk/PI3K signaling, BDNF
Cholinergic Modulation Interacts with nicotinic acetylcholine receptors.α7-nAChR
Dopaminergic Protection Protects dopamine-producing neurons.TH-positive neurons, Striatal dopamine

Research on Bone Metabolism and Related Cellular Functions

Emerging research indicates that curcumin and its analogs have potential applications in the context of bone metabolism, particularly in inhibiting bone resorption. clockss.org Osteoporosis, a condition characterized by an imbalance between bone resorption by osteoclasts and bone formation by osteoblasts, is a key area of this research. clockss.org

Studies have focused on the ability of curcumin derivatives to inhibit osteoclastogenesis, the process of osteoclast formation, which is induced by the receptor activator of nuclear factor-κB ligand (RANKL). clockss.org By inhibiting RANKL-induced signaling pathways, these compounds can potentially reduce bone loss. clockss.org

In cell-based models, curcuminoids have been shown to inhibit macrophage inflammation and the differentiation of osteoclasts. nih.gov Furthermore, in the presence of inflammatory stimuli, curcumin-loaded liposomes have been demonstrated to downregulate inflammatory markers on osteoblasts and increase the osteoprotegerin (OPG)/RANKL ratio, which is a key determinant of bone resorption. nih.gov This suggests a dual role in both suppressing bone-resorbing cells and supporting bone-forming cells under inflammatory conditions.

Interactive Table: Effects of Curcuminoids on Bone Metabolism

Cellular ProcessEffect of CurcuminoidsKey Findings
Osteoclastogenesis InhibitionInhibits RANKL-induced osteoclast formation. clockss.org
Macrophage Inflammation InhibitionReduces inflammatory responses in macrophages. nih.gov
Osteoclast Differentiation InhibitionSuppresses the development of mature osteoclasts. nih.gov
Osteoblast Function MaintenancePrevents inhibition of osteoblast differentiation and mineralization under certain conditions. nih.gov
OPG/RANKL Ratio IncreasedShifts the balance towards reduced bone resorption. nih.gov

Preclinical In Vivo Studies in Animal Models

Evaluation in Animal Models of Inflammatory Bowel Conditions (e.g., DSS-induced colitis)

Preclinical studies utilizing animal models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, have provided evidence for the therapeutic potential of curcumin and its derivatives. nih.govtechscience.com In a study involving mice with DSS-induced colitis, supplementation with a ginger extract containing this compound, among other compounds, was found to ameliorate weight loss, colon shortening, and inflammatory cascades. mdpi.com

The mechanisms underlying these protective effects are multifactorial. Curcumin has been shown to reduce the severity of colitis by mitigating the activation of NF-κB/STAT3 signaling pathways and decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key inflammatory mediators. nih.gov Furthermore, it can attenuate damage by reducing levels of tumor necrosis factor-alpha (TNF-α) and myeloperoxidase activity. nih.gov

Exploration of Neuroprotective Activities in Animal Models of Neurological Disorders

The neuroprotective effects of curcumin have been extensively investigated in various animal models of neurological disorders, including Parkinson's disease. nih.govencyclopedia.pubnih.gov A systematic review of studies on toxin-based animal models of Parkinson's disease revealed that curcumin was significantly effective in providing neuroprotection compared to control groups. nih.gov

Key findings from these studies indicate that curcumin exerts its neuroprotective effects through its anti-inflammatory and antioxidant properties. nih.govnih.gov It has been shown to protect substantia nigra neurons and improve striatal dopamine levels. nih.govnih.gov Additionally, some studies have demonstrated that curcumin treatment can reduce neuronal apoptosis. nih.govnih.gov

Analysis of Interactions with Gut Microbiota in Preclinical Settings

The gut microbiota has emerged as a critical factor in mediating the pharmacological actions of curcumin, given its low systemic bioavailability after oral administration. mdpi.comunimi.it A significant portion of orally administered curcumin accumulates in the gastrointestinal tract, where it can directly interact with and modulate the gut microbiota. unimi.itjnmjournal.org

Studies have shown that curcumin can influence the composition of the gut microbiota, leading to beneficial effects on the host. wjgnet.com For instance, in a mouse model of DSS-induced colitis, ginger extract supplementation, which included this compound, led to an increase in the abundance of beneficial bacteria. mdpi.com This modulation of the gut microbiota is believed to contribute to the amelioration of intestinal barrier dysfunction and gut dysbiosis. mdpi.com

The interaction between curcumin and the gut microbiota is bidirectional. jnmjournal.orgnih.gov Not only does curcumin alter the microbial composition, but the gut microbiota can also metabolize curcumin into various metabolites, which may possess greater biological activity than the parent compound. mdpi.comnih.gov This interplay is thought to be a key mechanism through which curcumin exerts its therapeutic effects despite its limited absorption. nih.gov

Analytical Methodologies for the Characterization and Quantification of O Tert Butyl Dimethylsilyl Curcumin

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating O-tert-Butyl-dimethylsilyl Curcumin (B1669340) from reaction mixtures, unreacted curcumin, and other related impurities. The choice of technique is primarily dictated by the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of curcuminoids. nih.govnih.govmdpi.com For the silylated derivative, which is more lipophilic than its parent compound, reversed-phase chromatography is the method of choice. These methods offer high resolution and sensitivity for both qualitative and quantitative analysis.

Typically, a C18 column is used for the separation, leveraging the hydrophobic interactions between the stationary phase and the nonpolar TBDMS group. mdpi.comcore.ac.uk Gradient elution is often employed to achieve optimal separation, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The inclusion of a small percentage of an acid, such as formic acid or acetic acid, in the mobile phase can improve peak shape and resolution. nih.govmdpi.com Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, set to the maximum absorbance wavelength of the curcuminoid chromophore, which is typically around 420-430 nm. mdpi.comresearchgate.net

UPLC, an advancement of HPLC utilizing smaller particle size columns (typically <2 µm), offers faster analysis times and enhanced separation efficiency. researchgate.net A UPLC method developed for curcuminoids can be adapted for O-tert-Butyl-dimethylsilyl Curcumin, likely resulting in significantly reduced retention times compared to native curcumin due to its increased lipophilicity. nih.govresearchgate.net

Table 1: Illustrative HPLC/UPLC Parameters for Silylated Curcumin Analysis

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) mdpi.com
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid mdpi.comnih.gov
Elution Gradient
Flow Rate 0.2 - 0.6 mL/min mdpi.comresearchgate.net
Column Temp. 30 - 40 °C mdpi.commdpi.com
Detection UV/PDA at ~425 nm mdpi.com

| Injection Vol. | 5 - 10 µL mdpi.com |

Gas Chromatography (GC) for Volatile Silylated Derivatives

While native curcumin is non-volatile and thermally labile, making it unsuitable for direct GC analysis, the silylation process significantly increases its volatility. The introduction of the TBDMS group makes this compound amenable to GC analysis, often coupled with mass spectrometry (GC-MS). researchgate.net This technique is particularly useful for assessing the purity of the silylated product and detecting any volatile side-products.

The derivatization with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the acidic phenolic protons of curcumin with TBDMS groups, thereby reducing polarity and increasing volatility. researchgate.netoup.com The analysis is performed on a capillary column, typically with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane). The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points.

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure of this compound and are used for both its identification and quantification.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides high specificity and sensitivity for detection and quantification. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for LC-MS analysis of curcuminoids. usask.ca

The mass spectrum of this compound will show a protonated molecule [M+H]⁺ corresponding to its molecular weight (482.25 g/mol ). A key diagnostic feature in the mass spectrum of a TBDMS-ether is the characteristic neutral loss of a tert-butyl group (57 Da) or isobutene (56 Da). nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of a selected precursor ion. usask.ca The fragmentation pattern of the curcumin backbone is well-established and involves cleavages of the heptadienone chain. nih.gov For the silylated compound, additional fragmentation pathways involving the TBDMS group would be observed, providing definitive evidence of the silylation site. This technique is invaluable for distinguishing between isomers and for trace-level quantification using methods like multiple reaction monitoring (MRM). maxapress.com

Table 2: Predicted Key Mass Fragments for this compound

m/z (Mass-to-Charge Ratio) Interpretation
483.26 [M+H]⁺ (Protonated Molecule)
427.20 [M+H - C₄H₈]⁺ (Loss of isobutene) nih.gov
285 Fragmentation of the curcumin backbone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum will show the characteristic signals for the curcumin backbone, including the aromatic and olefinic protons. chemicalbook.com Crucially, the introduction of the TBDMS group results in the appearance of two new, highly distinct signals in the upfield region of the spectrum. nih.gov These are:

A sharp, intense singlet at approximately 1.0 ppm, integrating to nine protons, corresponding to the tert-butyl group. clockss.org

A sharp singlet at approximately 0.2-0.3 ppm, integrating to six protons, corresponding to the two methyl groups on the silicon atom. clockss.org

The disappearance of the phenolic -OH proton signal, which is present in the spectrum of native curcumin, confirms the successful silylation of the hydroxyl group. mdpi.com Similarly, the ¹³C NMR spectrum will show new signals corresponding to the carbons of the TBDMS group.

Table 3: Characteristic ¹H NMR Signals for the TBDMS Group

Functional Group Approximate Chemical Shift (δ, ppm) Multiplicity Integration
Si-C(CH₃)₃ ~1.0 Singlet 9H clockss.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups and verifying the silylation reaction. The FT-IR spectrum of native curcumin shows characteristic absorption bands for the phenolic O-H group (a broad band around 3200-3500 cm⁻¹) and the C=O group (around 1626 cm⁻¹). rasayanjournal.co.inresearchgate.net

Upon successful conversion to this compound, the most significant change in the FT-IR spectrum is the disappearance or significant reduction of the broad O-H stretching band. pnu.ac.ir Concurrently, new characteristic peaks appear that confirm the presence of the silyl (B83357) ether:

Si-O stretching: A strong band typically appears in the region of 1020-1100 cm⁻¹. pnu.ac.ir

Si-C stretching: Bands associated with the Si-C bond are observed around 1230 cm⁻¹ and 800 cm⁻¹. pnu.ac.ir

The stretching vibration of the carbonyl group (C=O) may also experience a slight shift. pnu.ac.ir These spectral changes provide clear and rapid confirmation of the chemical modification.

Table 4: Key FT-IR Spectral Changes Upon Silylation of Curcumin

Functional Group Wavenumber (cm⁻¹) in Curcumin Wavenumber (cm⁻¹) in Silylated Curcumin Change
Phenolic O-H Stretch ~3200-3500 (broad) researchgate.net Absent or greatly diminished Disappearance
C=O Stretch ~1626 rasayanjournal.co.in ~1731 pnu.ac.ir Shift
Si-O Stretch N/A ~1020-1100 pnu.ac.ir Appearance

Principles of Analytical Method Development and Validation for this compound

The development and validation of analytical methods for this compound are crucial for ensuring the reliability, consistency, and accuracy of its quantification and characterization in various matrices. The introduction of the O-tert-butyldimethylsilyl group modifies the physicochemical properties of the parent curcumin molecule, necessitating tailored analytical approaches. The principles of method development and validation for this silylated curcumin derivative are grounded in established guidelines, such as those from the International Conference on Harmonisation (ICH), and are adapted to the specific characteristics of the compound.

The primary goal of method development is to create a procedure that is selective, sensitive, accurate, and precise for the analysis of this compound. This involves a systematic evaluation of various analytical techniques and parameters to achieve optimal performance. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of curcumin and its derivatives. nih.govmdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be suitable, given the increased lipophilicity imparted by the silyl group. The development process would involve the careful selection of a stationary phase (e.g., C18 column), a mobile phase (e.g., a mixture of acetonitrile and water or methanol and water, potentially with additives like formic acid to improve peak shape), and a suitable detector (e.g., UV-Vis or mass spectrometry).

Gas Chromatography (GC), particularly coupled with a mass spectrometer (GC-MS), presents another viable analytical option. Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for GC analysis. Since this compound is already silylated, it may be directly amenable to GC-MS analysis, which can provide both quantitative data and structural information.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound, this would involve a comprehensive assessment of several key parameters to ensure the method's performance. The typical validation characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by comparing the chromatograms of the analyte with those of potential interfering substances.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution of this compound and plotting the analytical response versus the concentration. The correlation coefficient (r²) is a key indicator of linearity.

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables provide illustrative examples of the data that would be generated during the validation of a hypothetical HPLC method for this compound, based on typical performance characteristics observed for related curcuminoid analyses. nih.govmdpi.com

Table 1: Linearity Data for this compound Analysis by HPLC
Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,100
50759,850
1001,521,300

Regression Equation: y = 15200x + 150

Correlation Coefficient (r²): 0.9998

Table 2: Accuracy (Recovery) Data for this compound
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.9599.0
25.025.3101.2
75.074.599.3
Table 3: Precision Data for this compound
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
101.21.8
500.81.3
1000.51.1
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.50

Emerging Research Avenues and Future Perspectives for O Tert Butyl Dimethylsilyl Curcumin

Development of Advanced Silylation Techniques and Hybrid Curcuminoid Derivatives

The synthesis of silylated curcumin (B1669340) derivatives, such as O-tert-Butyl-dimethylsilyl Curcumin, is a key strategy to enhance the therapeutic potential of curcumin by improving its stability and bioavailability. pnu.ac.irijcce.ac.ir The primary synthetic route involves the selective protection of curcumin's phenolic hydroxyl groups through silylation. This process typically involves the reaction of curcumin with a silicon halide, like tert-butyldimethylsilyl chloride, in the presence of a mild base at room temperature. pnu.ac.ir

Researchers have explored various silylation techniques to optimize the synthesis of these derivatives. One approach involves the use of different silylating agents to introduce bulky silyl (B83357) groups, which has been suggested to result in more stable compounds. ijcce.ac.ir For instance, the synthesis of trimethylsilyl (B98337) and triethylsilyl derivatives of curcumin has been reported, alongside the tert-butyldimethylsilyl derivative. pnu.ac.ir It has been observed that the stability of the resulting silyl ethers can be influenced by the size of the silyl substitution, with larger groups not always leading to more stable products. pnu.ac.ir

Another area of development is the creation of hybrid curcuminoid derivatives. This involves combining curcumin or its derivatives with other biologically active molecules to create new compounds with potentially enhanced or synergistic effects. For example, curcumin-resveratrol hybrids have been synthesized. mdpi.com The synthesis of curcuminoid chalcone-NSAID (nonsteroidal anti-inflammatory drug) hybrid derivatives has also been explored, utilizing reactions like the Claisen-Schmidt condensation and Steglich esterification. nih.gov These hybrid molecules aim to leverage the therapeutic properties of both curcumin and the attached moiety. sci-hub.se

Future research in this area is likely to focus on refining silylation methods to achieve higher yields and greater selectivity. The development of novel hybrid molecules that incorporate silylated curcumin is also a promising avenue. These efforts aim to produce curcumin derivatives with improved pharmacological profiles, overcoming the limitations of the parent compound. ijcce.ac.irmdpi.com

Elucidating Underexplored Molecular Mechanisms and Biological Activities

While curcumin is known to interact with a multitude of molecular targets, the specific mechanisms of its silylated derivatives like this compound are less understood. mdpi.comnih.gov Research into the parent compound, curcumin, has shown that it can modulate various signaling pathways, including NF-κB, Akt, MAPK, and p53, which are crucial in cellular processes like inflammation, proliferation, and apoptosis. nih.gov It is hypothesized that silylated derivatives may share some of these mechanisms, but their unique chemical structure could also lead to distinct biological activities.

The primary advantage of silylation is the protection of the phenolic hydroxyl groups, which are key to curcumin's antioxidant activity. mdpi.com This modification can influence how the molecule interacts with cellular components. For instance, the hydrophobic nature of the tert-butyldimethylsilyl group may alter the cellular uptake and distribution of the curcuminoid. nih.gov

Emerging research is beginning to explore the specific biological effects of silylated curcumin. For example, Di-(tert-butyl-dimethylsilyl) curcumin has been identified as a research tool for studying cell biology and pharmacology, acting as an inhibitor of ligand-receptor interactions and an activator of ion channels. biosynth.com This suggests that silylation can introduce novel functionalities to the curcumin scaffold.

Design and Application in Chemical Probes and Research Tool Development

The unique properties of silylated curcumin derivatives make them valuable candidates for the development of chemical probes and research tools. Their modified structure can be exploited to study complex biological processes. For instance, the introduction of a silyl group can alter the molecule's fluorescence properties, which could be harnessed for imaging applications.

A notable application is in the development of probes for studying mitochondrial function. For example, a chemical probe derived from a curcumin analog has been used in immunocytochemistry (ICC) studies to confirm its co-localization with mitochondria. nih.gov Photoaffinity labeling studies with such probes have demonstrated selective interaction with and labeling of subunits within mitochondrial complex I. nih.gov This highlights the potential of modified curcuminoids to serve as specific tools for investigating cellular organelles and protein complexes.

Furthermore, isotope-labeled versions of silylated curcumin, such as this compound-d6, are being developed. medchemexpress.com These deuterated compounds serve as tracers for quantification in drug development processes, allowing for more accurate pharmacokinetic and metabolic profiling. medchemexpress.com

The design of future chemical probes based on this compound could involve the incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, to facilitate detection and visualization. These tools could be instrumental in a variety of research areas, including:

Target identification: Identifying the specific proteins and pathways that silylated curcumin interacts with.

Mechanism of action studies: Elucidating how these interactions lead to observed biological effects.

Diagnostic applications: Developing probes for the detection of disease biomarkers. d-nb.info

The continued development of such research tools will undoubtedly accelerate our understanding of the biological roles of modified curcuminoids and their potential therapeutic applications.

Integration of Multidisciplinary Approaches in Future Research Initiatives

To fully realize the potential of this compound and other derivatives, a multidisciplinary research approach is essential. This involves the convergence of expertise from various fields, including chemistry, biology, pharmacology, and computational science. Such an integrated approach can provide a comprehensive understanding of these compounds, from their fundamental chemical properties to their in vivo efficacy.

Key areas where multidisciplinary collaboration will be crucial include:

Network Pharmacology and Molecular Docking: These computational techniques can be used to predict the potential targets and mechanisms of action of silylated curcuminoids. wjgnet.com By combining these predictions with experimental validation, researchers can more efficiently identify key molecular interactions.

Multi-omics Technologies: The use of genomics, proteomics, and metabolomics will provide a systems-level view of the cellular response to this compound. nih.gov This can help to uncover novel biological pathways and networks affected by the compound.

Advanced Drug Delivery Systems: Collaboration with materials scientists and pharmaceutical technologists is necessary to develop effective delivery systems for these hydrophobic compounds. nih.gov This includes the formulation of nanoparticles, liposomes, and other carriers to improve bioavailability and targeted delivery. researchgate.net

Clinical and Translational Research: Ultimately, the goal is to translate promising preclinical findings into clinical applications. This requires close collaboration between basic scientists and clinicians to design and conduct rigorous clinical trials. mdpi.commdpi.com

By fostering these interdisciplinary collaborations, the research community can overcome the challenges associated with curcumin research and accelerate the development of new therapeutic strategies based on silylated derivatives. This integrated approach will be instrumental in bridging the gap between basic research and clinical practice. researchgate.net

Interactive Data Table: Properties of Curcumin and its Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
CurcuminC21H20O6368.38Parent compound with known biological activities but poor bioavailability. ijcce.ac.ir
This compoundC27H36O6Si484.66Monosilylated derivative with a tert-butyldimethylsilyl group protecting one phenolic hydroxyl group.
Di-(tert-Butyl-dimethylsilyl) CurcuminC33H48O6Si2596.90Disilylated derivative with both phenolic hydroxyl groups protected. biosynth.com
This compound-d6C27H28D6O6Si488.68Deuterium-labeled version of this compound for use as a research tracer. medchemexpress.com

Q & A

Q. What are the established synthetic pathways for O-tert-Butyl-dimethylsilyl Curcumin, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves silylation of curcumin using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions. Key steps include:

  • Protection of hydroxyl groups : Reaction with TBDMS-Cl in the presence of a base (e.g., imidazole) in DMF or dichloromethane at 0–25°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product. Yield optimization requires strict control of moisture and stoichiometric ratios (e.g., 1:2.5 curcumin-to-TBDMS-Cl ratio) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm silyl group incorporation (δ ~0.1–0.3 ppm for TBDMS protons). Artifacts from residual solvents are minimized by thorough drying under vacuum .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve silylated derivatives. Electrospray ionization (ESI) in positive mode detects [M+Na]⁺ adducts .

Q. How does the solubility profile of this compound compare to native curcumin in preclinical models?

Methodological Answer:

  • Lipophilicity assessment : LogP values are determined via shake-flask method (octanol/water partitioning). Silylation increases logP by ~2 units, enhancing membrane permeability .
  • In-vitro solubility : Use biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C with agitation. Centrifugation (10,000 rpm, 10 min) followed by UV-Vis quantification at 420 nm quantifies solubility improvements .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across EGFR inhibition studies?

Methodological Answer:

  • Dose-response validation : Replicate assays using standardized EGFR kinase protocols (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations fixed at Km values. Normalize data to positive controls (e.g., Erlotinib) .
  • Metabolic stability analysis : Incubate derivatives in liver microsomes (human/rat) with NADPH cofactor. LC-MS/MS quantifies parent compound degradation to identify confounding metabolites .

Q. How can researchers optimize the stability of this compound under physiological pH conditions?

Methodological Answer:

  • pH-rate profiling : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. Sample aliquots are analyzed via HPLC at intervals (0, 24, 48 hrs). Degradation kinetics (kobs) are modeled using first-order equations .
  • Protective formulations : Encapsulate in PEGylated liposomes or cyclodextrin complexes. Dynamic light scattering (DLS) monitors particle size stability over 72 hours .

Q. What computational approaches predict the binding affinity of this compound to non-canonical targets (e.g., NF-κB or COX-2)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB IDs: 1IKN for COX-2, 1NFI for NF-κB). Silyl group torsion angles are parameterized via DFT calculations (B3LYP/6-31G*) to refine docking poses .
  • MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields. Analyze RMSD and binding free energy (MM-PBSA) to validate target engagement .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound?

Methodological Answer:

  • Novelty : Prioritize understudied mechanisms (e.g., epigenetic modulation via HDAC inhibition) by screening against a panel of 50+ kinase targets .
  • Feasibility : Pilot scale-up using flow chemistry (microreactors with TBDMS-Cl) to assess reproducibility before large-batch synthesis .

Q. What statistical models are appropriate for analyzing dose-dependent cytotoxicity data in this compound studies?

Methodological Answer:

  • Dose-response curves : Fit data to a four-parameter logistic model (IC₃₀ calculation) using GraphPad Prism. Compare AIC values to select between sigmoidal vs. biphasic models .
  • Synergy analysis : Apply Chou-Talalay method for combination studies (e.g., with paclitaxel). Compute combination indices (CI <1 indicates synergy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.